molecular formula C6H11NS B6613590 2-cyclobutylethanethioamide CAS No. 1468689-96-4

2-cyclobutylethanethioamide

Cat. No.: B6613590
CAS No.: 1468689-96-4
M. Wt: 129.23 g/mol
InChI Key: FQPWGVAELFEVMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutylethanethioamide typically involves the use of sulfuration agents to introduce the thioamide group. One common method is the reaction of cyclobutyl ethylamine with a sulfur source such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar sulfuration techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-cyclobutylethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutylethanethioamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other thioamides. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclobutylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPWGVAELFEVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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